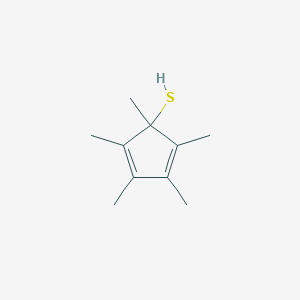
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is an organosulfur compound characterized by a cyclopentadiene ring substituted with five methyl groups and a thiol group. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted with appropriate reagents to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor to various ligands used in organometallic chemistry.
Biology: The compound is used in studies involving electron transfer and redox reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used as a growth modifier in metal organic chemical vapor deposition processes.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol exerts its effects involves its ability to act as a ligand and participate in electron transfer reactions. The thiol group can form strong bonds with metal ions, facilitating various catalytic processes. Additionally, the compound’s unique structure allows it to undergo cycloaddition reactions, contributing to its versatility in chemical synthesis .
Comparación Con Compuestos Similares
1,2,3,4,5-Pentamethylcyclopentadiene: Lacks the thiol group but shares the cyclopentadiene ring structure.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains two pentamethylcyclopentadienyl ligands coordinated to a manganese center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Features pentamethylcyclopentadienyl ligands coordinated to rhodium.
Uniqueness: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming strong metal-sulfur bonds. This makes it particularly valuable in applications requiring robust ligands and catalysts.
Propiedades
Número CAS |
114564-14-6 |
|---|---|
Fórmula molecular |
C10H16S |
Peso molecular |
168.30 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-thiol |
InChI |
InChI=1S/C10H16S/c1-6-7(2)9(4)10(5,11)8(6)3/h11H,1-5H3 |
Clave InChI |
SXCQQBWYFJEIRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


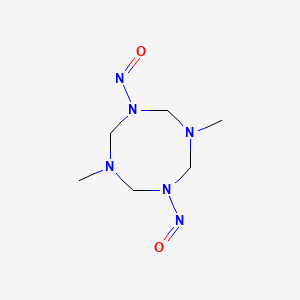


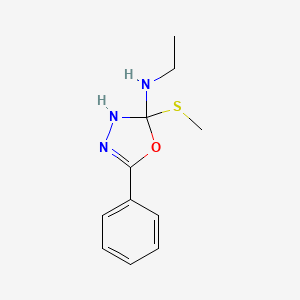
silane](/img/structure/B14308505.png)




![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
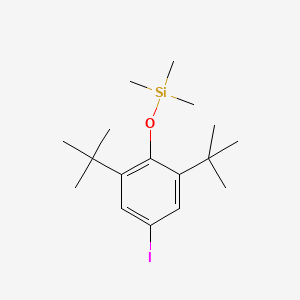
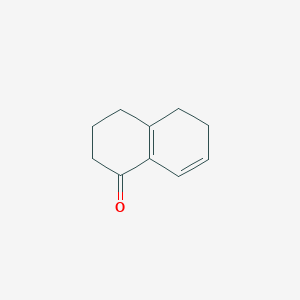
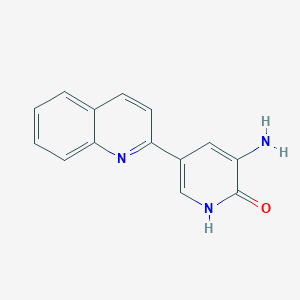
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
